Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-20-13(19)11-9(3)17-14-15-7-16-18(14)12(11)10-6-5-8(2)21-10/h5-7,12H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHVNHIWXUFONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multicomponent reaction. One common method involves the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, 5-methylfurfural, urea, and ethyl acetoacetate are used as starting materials, with p-toluenesulfonic acid (pTSA) as a catalyst in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with triazolo and pyrimidine structures often exhibit antimicrobial properties. Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential against various bacterial strains. In vitro studies demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its application in developing new antimicrobial agents .
Anticancer Properties
The compound's ability to interfere with cellular mechanisms makes it a candidate for anticancer drug development. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through pathways involving the modulation of signaling cascades related to cell survival and proliferation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Drug Development
Given its diverse biological activities, this compound could serve as a lead compound in drug discovery programs targeting infections and cancer. Its structural modifications can enhance efficacy and reduce toxicity.
Formulations
The compound may be incorporated into pharmaceutical formulations aimed at delivering targeted therapy for infectious diseases or cancer treatment. Its solubility and stability need to be assessed for effective formulation development.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce cell cycle arrest and apoptosis at micromolar concentrations. The mechanism of action was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Tetrazolo[1,5-a]pyrimidine: Compounds with a similar core structure and pharmacological properties.
Uniqueness
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyrimidines, which are known for their varied pharmacological properties. The synthesis typically involves a multicomponent reaction such as the Biginelli reaction, utilizing starting materials like 5-methylfurfural, urea, and ethyl acetoacetate under acidic conditions. This method has been optimized for yield and purity in industrial settings .
Biological Activities
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolopyrimidine derivatives. Specifically, compounds with similar structures have demonstrated efficacy against various viruses including influenza and hepatitis. The mechanism often involves inhibition of viral replication and interference with viral protein interactions .
Anticancer Properties
this compound has shown promising anticancer activity. In vitro studies indicated that it exhibits cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cell lines suggests its potential as a therapeutic agent in oncology .
Antibacterial Effects
The compound also displays antibacterial properties. Research indicates that triazolopyrimidine derivatives can inhibit the growth of various bacterial strains. This activity is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria .
Case Studies and Research Findings
- Antiviral Efficacy : A study focusing on the inhibition of influenza virus replication found that derivatives similar to this compound showed significant antiviral activity at non-toxic concentrations. The IC50 values indicated effective inhibition of viral replication without compromising cell viability .
- Cytotoxicity in Cancer Cells : In a comparative analysis of various triazolopyrimidine derivatives against cancer cell lines (HepG2 and MCF-7), this compound exhibited notable antiproliferative effects with IC50 values indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism underlying its biological activity involves modulation of key signaling pathways associated with cell proliferation and apoptosis. This has been supported by molecular docking studies which suggest strong binding affinity to target proteins involved in viral replication and cancer cell survival .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) using precursors like aminotriazoles, substituted aldehydes, and β-keto esters. For example:
- Condensation under reflux : A mixture of 5-amino-1,2,4-triazole derivatives, 5-methylfuran-2-carbaldehyde, and ethyl acetoacetate in ethanol/water (1:1 v/v) under reflux for 8–12 hours yields the target compound .
- Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes with comparable yields (75–82%) .
- Green chemistry approaches : Use of catalysts like TMDP (trimethylenedipiperidine) in solvent-free conditions improves atom economy and reduces waste .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Reflux | Ethanol/water | 70–75 | 8–12 h | |
| Microwave | Ethanol | 75–82 | 30–60 min | |
| Solvent-free | TMDP | 80–85 | 4–6 h |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituents (e.g., methylfuran protons at δ 6.1–6.3 ppm, ester carbonyl at δ 165–170 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, revealing planarity of the triazolo-pyrimidine core and dihedral angles between fused rings (e.g., 87.03° for aromatic substituents) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 345.12) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing environmental impact?
Methodological Answer:
- Catalyst selection : TMDP outperforms piperidine in solvent-free protocols due to higher basicity and recyclability, achieving 85% yield with reduced toxicity .
- Flow chemistry : Continuous reactors enhance scalability and reduce solvent use by 40% compared to batch processes .
- Byproduct analysis : TLC monitoring at 30-minute intervals identifies intermediates (e.g., hydrazonoyl chlorides), allowing real-time adjustments to suppress side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., antiviral vs. anticancer) arise from substituent effects and assay conditions:
- Structure-activity relationship (SAR) : Methylfuran groups enhance antiviral activity by targeting viral polymerases (IC = 2.1 µM), while phenylpropene substituents shift activity toward anticancer targets (e.g., CDK2 inhibition) .
- Assay standardization : Use consistent cell lines (e.g., Hela for cytotoxicity, MDCK for antiviral) and controls (e.g., ribavirin for IC normalization) .
Table 2: Biological Activity Variations
| Substituent | Target | IC (µM) | Reference |
|---|---|---|---|
| 5-Methylfuran-2-yl | Influenza A polymerase | 2.1 | |
| 2-Fluorophenyl | CDK2 | 5.8 | |
| 3-Hydroxyphenyl | COX-2 | 3.4 |
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Methodological Answer:
- Crystal growth : Slow evaporation of acetone/ethanol solutions at 293 K produces diffraction-quality crystals. Poor solubility in polar solvents often necessitates mixed-solvent systems .
- Disorder modeling : SHELXL refinement handles disorder in flexible side chains (e.g., propyl groups) using PART and SUMP instructions .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for low-symmetry triclinic systems (e.g., P1 space group) .
Methodological Considerations
Q. How do computational methods enhance understanding of this compound’s interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to influenza PA-PB1 polymerase interface (binding energy = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Reveals stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2.0 Å .
- QSAR models : Correlate logP values (2.8–3.5) with membrane permeability for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
